molecular formula C23H24N4O6 B1228488 N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide

N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide

Cat. No.: B1228488
M. Wt: 452.5 g/mol
InChI Key: MMUGISISJOUKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide is a member of acetamides and an anilide.

Scientific Research Applications

Biological Effects and Environmental Impact

  • Biological Consequences and Environmental Toxicology

    • Acetamide derivatives have commercial importance and extensive research has led to a better understanding of their biological consequences and environmental toxicity. The study by Kennedy (2001) emphasizes the varied biological responses and environmental impacts of chemicals like acetamide and its derivatives, including N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide. This chemical's biological responses and environmental toxicology are closely monitored due to its usage in various industries and potential environmental implications (Kennedy, 2001).
  • Degradation by Advanced Oxidation Processes

    • The degradation of certain acetamide derivatives, such as acetaminophen, has been extensively studied using advanced oxidation processes (AOPs). This process leads to the generation of different by-products and biotoxicity. Qutob et al. (2022) provide insights into the degradation pathways, by-products, and the environmental impact of these processes, which are crucial for understanding the degradation behavior of similar acetamide derivatives in aquatic environments (Qutob et al., 2022).
  • Catabolism and Potential Applications in Biodegradation

    • The microbial catabolism of certain herbicides, which bear structural similarities to acetamide derivatives, provides a lens into the potential biodegradation pathways of these compounds. Zhou et al. (2018) discuss the microbial resources, metabolic pathways, and catabolic enzymes involved in the degradation of aryloxyphenoxy-propionate herbicides, shedding light on the biological degradation mechanisms that might be applicable to acetamide derivatives as well (Zhou et al., 2018).

Properties

Molecular Formula

C23H24N4O6

Molecular Weight

452.5 g/mol

IUPAC Name

N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]acetamide

InChI

InChI=1S/C23H24N4O6/c1-14(28)25-17-7-5-16(6-8-17)24-13-18-21(29)26-23(31)27(22(18)30)11-10-15-4-9-19(32-2)20(12-15)33-3/h4-9,12-13,30H,10-11H2,1-3H3,(H,25,28)(H,26,29,31)

InChI Key

MMUGISISJOUKBS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)CCC3=CC(=C(C=C3)OC)OC)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)CCC3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide
Reactant of Route 2
N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide
Reactant of Route 3
N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide
Reactant of Route 4
N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide
Reactant of Route 6
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N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide

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